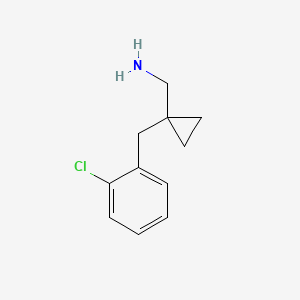

(1-(2-Chlorobenzyl)cyclopropyl)methanamine

Description

(1-(2-Chlorobenzyl)cyclopropyl)methanamine is a primary amine characterized by the presence of a cyclopropane (B1198618) ring. The structural amalgamation of a strained three-membered ring, a reactive amino group, and a substituted aromatic moiety imparts a unique chemical profile to the molecule.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H14ClN |

| Key Features | Primary amine, Cyclopropane ring, 2-Chlorobenzyl group |

Cyclopropylamines are a class of organic compounds containing a cyclopropane ring bonded to an amino group. This structural motif is prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. chemrxiv.orglongdom.org The high ring strain of the cyclopropane ring and the nucleophilicity of the amine group are key determinants of their chemical reactivity. longdom.org

This compound can be classified as a substituted cyclopropylmethanamine. Its core structure is a cyclopropylmethylamine, where the methylamine (B109427) group is attached to the cyclopropane ring. The key distinguishing features of this molecule are:

A 1,1-Disubstituted Cyclopropane Ring: The cyclopropane ring is substituted at the same carbon atom by both the aminomethyl group and the 2-chlorobenzyl group. This geminal substitution pattern influences the molecule's conformational flexibility and steric hindrance around the reactive centers.

A Primary Amine: The presence of a primary amine (-NH2) group makes it a valuable nucleophile in a variety of chemical transformations.

A 2-Chlorobenzyl Substituent: The 2-chlorobenzyl group introduces an aromatic component with a chlorine atom at the ortho position. This substituent can influence the electronic properties of the molecule and provides a site for further functionalization.

The unique combination of these structural elements makes this compound a valuable building block in organic synthesis.

The true value of this compound lies in its role as a versatile synthetic intermediate. Chemical intermediates are compounds that are not the final product but are used in the steps leading to the synthesis of a desired substance. The structural motifs present in this compound are found in various biologically active molecules, making it a useful precursor in medicinal chemistry and drug discovery.

The cyclopropylamine (B47189) moiety is a key component in a range of therapeutic agents, including antidepressants and antiviral drugs. longdom.org The incorporation of a cyclopropane ring can impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to biological targets. nih.gov

While specific research detailing the extensive use of this compound as an intermediate is not widely published, the synthesis of structurally related compounds provides insight into its potential applications. For instance, patent literature describes the synthesis of complex heterocyclic compounds, which are used as microbicides, starting from precursors that share the 2-chlorobenzyl and cyclopropyl (B3062369) core, such as 2-(1-chlorocycloprop-1-yl)-2-(2-chlorobenzyl)-oxirane. google.com This highlights the utility of this structural combination in constructing elaborate molecular architectures.

Furthermore, the preparation of related compounds like 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane, which can serve as a precursor to cyclopropyl systems, has been detailed, underscoring the industrial relevance of the 2-chlorobenzyl moiety in the synthesis of complex molecules. google.com The amine group of this compound provides a reactive handle for a multitude of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atom.

Formation of Heterocycles: Participation in cyclization reactions to construct nitrogen-containing heterocyclic rings.

The presence of the 2-chlorobenzyl group also offers possibilities for cross-coupling reactions, allowing for the introduction of further molecular diversity. The versatility of this intermediate makes it a valuable tool for chemists in the development of new chemical entities with potential biological activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

[1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C11H14ClN/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 |

InChI Key |

SYUQJCZYLYAJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2Cl)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Chlorobenzyl Cyclopropyl Methanamine

Derivatization and Analogue Synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanamine Scaffolds

Application in Combinatorial Chemistry and Library Generation

The structural motif of this compound serves as a valuable scaffold in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of different but structurally related molecules. nih.gov The generation of chemical libraries from this core structure allows for the exploration of a wide chemical space, which is crucial in the discovery of new pharmacologically active agents. acs.org

The primary amine group and the aromatic chloride of this compound offer two key points for diversification. A general strategy for library generation involves the parallel derivatization of these functional groups with a variety of building blocks. For instance, the amine can be readily acylated, alkylated, or reductively aminated with a diverse set of aldehydes and ketones to introduce a wide range of substituents. Simultaneously or sequentially, the chloro-substituent on the benzyl (B1604629) ring can be subjected to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce further structural diversity.

A representative approach to a combinatorial library synthesis starting from a cyclopropylamine (B47189) core is outlined below:

| Step | Reaction Type | Reagents and Conditions | Resulting Diversity |

| 1 | Amide Coupling | Diverse carboxylic acids, coupling agents (e.g., HATU, DIC), base (e.g., DIPEA), solvent (e.g., DMF) | Varied R1 acyl groups |

| 2 | Reductive Amination | Library of aldehydes/ketones, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE) | Diverse R2 alkyl groups |

| 3 | Suzuki Coupling | Array of boronic acids, Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., Toluene/H2O) | Varied R3 aryl or heteroaryl groups at the 2-position of the benzyl ring |

This divergent synthetic strategy allows for the creation of a large library of compounds from a single, advanced intermediate. The properties of the final compounds can be systematically varied by the choice of building blocks in each step, enabling the exploration of structure-activity relationships.

Novel Catalytic Approaches in Cyclopropylmethanamine Synthesis

Recent advancements in catalysis have provided powerful tools for the stereoselective synthesis of cyclopropylmethanamines. These methods are often more efficient and offer better control over the three-dimensional structure of the molecule compared to classical approaches. While direct catalytic synthesis of this compound is not extensively documented, several novel catalytic strategies for the synthesis of substituted cyclopropylamines can be applied.

Rhodium-Catalyzed Cyclopropanation:

Rhodium(II) catalysts are highly effective in promoting the cyclopropanation of alkenes with diazo compounds. acs.org For the synthesis of a precursor to this compound, a potential strategy would involve the rhodium-catalyzed reaction of 2-chlorostyrene (B146407) with a suitable diazo reagent containing a protected aminomethyl group. The choice of the chiral ligand on the rhodium catalyst can influence the enantioselectivity of the reaction, leading to the formation of specific stereoisomers. thieme-connect.com

A key challenge in this approach is the synthesis and handling of the required diazo compounds. However, in situ generation of diazo species from stable precursors is a viable strategy.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis and offers several avenues for the synthesis of functionalized cyclopropylamines. acs.orgnih.govacs.orgthieme-connect.com One approach involves the palladium-catalyzed cross-coupling of a suitable cyclopropylamine precursor with 2-chlorobenzyl bromide. For instance, a protected (1-aminomethylcyclopropyl)boronic acid derivative could be coupled with 2-chlorobenzyl bromide under Suzuki-Miyaura conditions.

Alternatively, palladium-catalyzed C-H activation could be envisioned on a pre-formed cyclopropylmethanamine scaffold, although this would require a suitable directing group to achieve the desired regioselectivity for benzylation.

The table below summarizes some novel catalytic approaches that could be adapted for the synthesis of this compound or its derivatives:

| Catalytic System | Reaction Type | Potential Substrates | Key Advantages |

| Rhodium(II) Carboxylates (e.g., Rh2(OAc)4) with chiral ligands | Asymmetric Cyclopropanation | 2-Chlorostyrene and a diazoacetonitrile derivative | High stereocontrol, access to enantiopure products acs.org |

| Palladium(0) complexes (e.g., Pd(PPh3)4) | Suzuki-Miyaura Coupling | (1-(Aminomethyl)cyclopropyl)boronic acid and 2-chlorobenzyl bromide | High functional group tolerance, well-established methodology |

| Palladium(II) catalysts with specialized ligands | Buchwald-Hartwig Amination | 1-Aryl-cyclopropylamine and 2-chlorobenzyl halide | Formation of C-N bonds with aryl groups acs.org |

| Cobalt catalysts | Radical Cyclopropanation | Phenyl vinyl sulfide (B99878) and a suitable diazo reagent | Access to functionalized cyclopropane (B1198618) precursors nih.gov |

These catalytic methods represent the forefront of synthetic organic chemistry and offer promising routes to complex molecules like this compound with high efficiency and selectivity. The continued development of new catalysts and synthetic methodologies will undoubtedly facilitate the synthesis and exploration of this and other structurally related compounds for various applications.

Chemical Reactivity and Transformation Studies of 1 2 Chlorobenzyl Cyclopropyl Methanamine

Mechanistic Elucidation of Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a motif of significant interest in organic synthesis due to its inherent ring strain (approximately 27 kcal/mol), which imparts reactivity similar to that of a carbon-carbon double bond. masterorganicchemistry.com This strain energy can be released in various chemical transformations, making the cyclopropyl group a versatile synthetic intermediate. acs.orgnih.gov

The high ring strain of the cyclopropyl moiety in (1-(2-Chlorobenzyl)cyclopropyl)methanamine makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, or metal-catalyzed pathways. nih.govuq.edu.au The regioselectivity of the C-C bond cleavage is influenced by the substituents on the ring.

In the presence of strong acids, such as superacids, the primary amine would be protonated to form an ammonium (B1175870) ion. This ammonium group acts as a strong σ-acceptor, which weakens the distal C-C bond of the cyclopropane ring (the bond opposite to the substituent). nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, facilitates the cleavage of the distal bond to form a carbenium ion intermediate, which can then be trapped by nucleophiles. nih.gov

Reactions involving donor-acceptor cyclopropanes, where one substituent is electron-donating and another is electron-withdrawing, are particularly well-studied. nih.govnih.govnih.govnih.govscispace.com The aminomethyl group can be considered a donor, while the benzyl (B1604629) group provides steric bulk and electronic influence. Ring-opening can also be initiated by nucleophilic attack, particularly if an electron-withdrawing group were present on the ring, which is not the primary feature of the title compound but relevant in derivative chemistry. nih.govnih.govresearchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Proposed Mechanism | Potential Products |

| Acid-Catalyzed Opening | Strong acids (e.g., CF₃SO₃H) | Protonation of amine, formation of σ-acceptor ammonium group, cleavage of distal C-C bond to form a carbenium ion. nih.gov | Acyclic amines, alcohols, or ethers (depending on trapping nucleophile). |

| Base-Promoted Opening | Strong bases (e.g., alkoxides) | Typically requires adjacent electron-withdrawing groups; may proceed via cyclopropene (B1174273) intermediate. uq.edu.au | Bromoalkenes (in related gem-dibromocyclopropanes). uq.edu.au |

| Photochemical Cycloaddition | α,β-unsaturated carbonyls, light | Single Electron Transfer (SET) from the amine to the carbonyl compound, leading to a radical cation and subsequent ring-opening and cycloaddition. chemrxiv.org | N-arylaminocycloalkyl compounds. chemrxiv.org |

This table is interactive. Users can sort and filter the data.

The rigid, three-dimensional structure of the cyclopropane ring makes it a valuable stereochemical scaffold in organic synthesis and medicinal chemistry. wikipedia.org Its conformational rigidity restricts the spatial orientation of its substituents, which can be exploited to control the stereochemical outcome of reactions or to design molecules with specific three-dimensional shapes for biological targets.

The cyclopropanation of alkenes is a stereospecific reaction where the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com This principle is fundamental in synthesizing stereochemically defined cyclopropane derivatives. In the context of this compound, the cyclopropane ring holds the aminomethyl and chlorobenzyl groups in a fixed spatial relationship. This can influence intramolecular interactions and the accessibility of each functional group to external reagents.

Furthermore, studies on N-cyclopropyl amides have shown that the cyclopropyl group can induce unexpected conformational preferences around adjacent bonds, such as the amide C-N bond. nih.govfigshare.com This demonstrates that the cyclopropyl moiety's influence extends beyond its own ring, affecting the conformational landscape of the entire molecule.

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) is a key functional group characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic.

As a potent nucleophile, the primary amine of this compound is expected to readily react with a wide range of electrophiles. A common reaction is nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This addition forms a hemiaminal intermediate, which then dehydrates to form an imine. This process is a cornerstone of reductive amination, where the intermediate imine is subsequently reduced in situ to form a secondary amine. mdpi.com

The amine can also participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in building more complex molecular architectures.

Amidation: The reaction of the primary amine with a carboxylic acid or its derivative (e.g., acyl chloride, ester) is a robust method for forming an amide bond. chimia.ch This transformation is one of the most frequently used reactions in organic and medicinal chemistry. chimia.chnih.gov The synthesis of sterically hindered amides can sometimes be challenging with standard coupling reagents, but alternative methods have been developed. chimia.ch

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com This over-alkylation results in a mixture of products. masterorganicchemistry.com To achieve selective monoalkylation, specific strategies are often required, such as using a large excess of the primary amine or employing alternative methods like reductive amination. masterorganicchemistry.comresearchgate.net The steric hindrance provided by the cyclopropyl and benzyl groups in the target molecule might slow the rate of subsequent alkylations, potentially offering a degree of selectivity. masterorganicchemistry.comnih.gov

| Reaction | Electrophile | Conditions | Product |

| Imine Formation | Aldehyde or Ketone | Mild acid or base catalyst | Imine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | One-pot reaction | Secondary Amine |

| Amidation | Acyl Chloride or Anhydride | Base (e.g., pyridine, triethylamine) | N-substituted Amide |

| Sulfonylation | Sulfonyl Chloride | Base (e.g., pyridine) | Sulfonamide |

| Alkylation | Alkyl Halide | Base may be required | Secondary Amine, with potential for over-alkylation. masterorganicchemistry.com |

This table is interactive. Users can sort and filter the data.

Transformations of the Chlorobenzyl Moiety

The chlorobenzyl moiety possesses two main sites of reactivity: the aromatic ring and the carbon-chlorine (C-Cl) bond of the aryl chloride.

The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine is an ortho-, para- director, meaning that incoming electrophiles would preferentially add to the positions ortho and para to the chlorine (positions 3, 5, and 4 relative to the CH₂ group). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions.

The aryl C-Cl bond is generally unreactive toward traditional nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. libretexts.orgmasterorganicchemistry.comyoutube.com However, the C-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions. acs.orgnobelprize.org Palladium-catalyzed reactions such as the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the chlorine atom. acs.orgnobelprize.orgnih.gov These reactions are exceptionally powerful tools in modern synthesis. For example, a Suzuki coupling with an arylboronic acid could replace the chlorine atom with a new aryl group, forming a biaryl structure. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for certain transformations. nih.gov

| Reaction Type | Reagents | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid or ester, Base | Pd(0) complex (e.g., Pd(PPh₃)₄) | Biaryl compound. nih.gov |

| Buchwald-Hartwig Amination | Amine, Base | Pd(0) or Pd(II) complex with specific phosphine (B1218219) ligands | N-Aryl compound. acs.org |

| Sonogashira Coupling | Terminal alkyne, Base | Pd(0) complex, Cu(I) salt | Aryl-alkyne compound |

| Heck Reaction | Alkene, Base | Pd(0) or Pd(II) complex | Aryl-alkene (styrene derivative) |

| Debenzylative Coupling | Aryl Benzyl Sulfides, Aryl Bromides | Pd(dba)₂/NiXantPhos | Diaryl Sulfides. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is substituted with two groups: a chlorine atom at the C2 position and a (1-(aminomethyl)cyclopropyl)methyl group at the C1 position. These substituents exert directing effects on subsequent electrophilic aromatic substitution (EAS) reactions, influencing the position of incoming electrophiles.

The directing influence of these groups is a combination of inductive and resonance effects:

Alkyl Group (-(CH₂)-cyclopropyl...) : This group is considered weakly activating and an ortho, para-director. oneonta.edulibretexts.org It donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (sigma complex) formed during the reaction. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions.

Chlorine Atom (-Cl) : This is a deactivating but ortho, para-directing group. oneonta.edu Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene. However, its lone pairs can donate electron density through resonance, which preferentially stabilizes the intermediates for ortho and para substitution. oneonta.edu

In this compound, these directing effects are superimposed. The alkyl group at C1 directs incoming electrophiles to positions C2 (blocked), C6 (ortho), and C4 (para). The chlorine atom at C2 directs to positions C1 (blocked), C3 (ortho), and C5 (para). The activating effect of the alkyl group generally has a stronger influence than the deactivating halogen. youtube.com However, the steric bulk of the (1-(aminomethyl)cyclopropyl)methyl group may hinder substitution at the adjacent C6 position. Consequently, a mixture of products is expected, with substitution patterns influenced by both electronic and steric factors. stackexchange.com

| Position of Substitution | Directing Group Influence | Predicted Reactivity | Potential Products (e.g., Nitration) |

|---|---|---|---|

| C3 | ortho to -Cl | Possible, but electronically disfavored by the activating group. | 1-(2-Chloro-3-nitrobenzyl)cyclopropyl)methanamine |

| C4 | para to alkyl group | Favored electronically due to the activating alkyl group. | 1-(2-Chloro-4-nitrobenzyl)cyclopropyl)methanamine |

| C5 | para to -Cl | Possible, but less favored electronically. | 1-(2-Chloro-5-nitrobenzyl)cyclopropyl)methanamine |

| C6 | ortho to alkyl group | Electronically favored, but may be sterically hindered. | 1-(2-Chloro-6-nitrobenzyl)cyclopropyl)methanamine |

Modification of the Chlorine Substituent

The chlorine atom on the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr) due to the presence of an electron-donating alkyl group, which destabilizes the required Meisenheimer complex intermediate. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group.

However, modern transition-metal-catalyzed cross-coupling reactions provide viable pathways for modifying the C-Cl bond. These methods are highly versatile and tolerate a wide range of functional groups. Potential transformations include Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and couplings with alcohols or thiols (for C-O or C-S bond formation). These reactions would allow for significant diversification of the core structure.

| Reaction Type | Reagents/Catalyst System | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or styrenyl derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base | N-Aryl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl derivative |

| Hydrodehalogenation | H₂, Pd/C catalyst | (1-(Benzyl)cyclopropyl)methanamine |

Redox Chemistry of this compound

The redox chemistry of the molecule is primarily centered on the primary amine and the chloro-substituted aromatic ring. The cyclopropyl ring can also participate in redox reactions, though often under more specific conditions that lead to ring-opening.

Oxidation: The primary amine group is a key site for oxidation. Biological oxidation can be catalyzed by enzymes such as monoamine oxidases (MAO), which are flavoproteins that oxidize amines to imines. nih.gov Chemical oxidation with various reagents can yield imines, oximes, or, under harsher conditions, lead to cleavage of the C-N bond. The benzylic carbon is quaternary with respect to the ring system, making it resistant to typical benzylic oxidation reactions that require a benzylic hydrogen (e.g., with KMnO₄). libretexts.org The highly strained cyclopropane ring can be susceptible to oxidation by certain reagents, potentially leading to ring-opened products. researchgate.net

Reduction: The primary site for reduction is the aromatic chlorine substituent. Catalytic hydrodehalogenation is a common and efficient method for removing aryl halides. This is typically achieved using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). jk-sci.com This reaction would convert the molecule to (1-(benzyl)cyclopropyl)methanamine. The aromatic ring itself can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation, but this generally requires more forcing conditions (e.g., high pressure and temperature, rhodium or ruthenium catalysts). The primary amine is already in its most reduced state and is not susceptible to further reduction under standard conditions.

| Reaction Type | Functional Group | Typical Reagents | Potential Product |

|---|---|---|---|

| Oxidation | Primary Amine | Mild oxidizing agents (e.g., MnO₂) or enzymatic (e.g., MAO) | Corresponding imine |

| Reduction (Hydrodehalogenation) | Aryl Chloride | H₂, Pd/C | (1-(Benzyl)cyclopropyl)methanamine |

| Reduction (Ring Hydrogenation) | Aromatic Ring | H₂ (high pressure), Rh/C or RuO₂ | (1-(Cyclohexylmethyl)cyclopropyl)methanamine |

No Publicly Available Theoretical and Computational Chemistry Studies Found for this compound

A comprehensive search for dedicated theoretical and computational chemistry studies on the compound this compound has yielded no specific research articles or publicly available data. Consequently, a detailed analysis according to the requested outline focusing on quantum chemical characterization and conformational analysis for this particular molecule cannot be provided at this time.

The requested article structure necessitates in-depth research findings that are typically generated through specialized computational chemistry software and methodologies. This includes data from Density Functional Theory (DFT) calculations for geometry optimization, analyses of frontier molecular orbitals (HOMO-LUMO), and mapping of the molecular electrostatic potential (MEP). Furthermore, a thorough conformational analysis would require potential energy surface scans and a detailed examination of intramolecular interactions.

While general principles of these computational methods are well-established in the scientific literature for a wide range of molecules, their application to a specific compound like this compound requires a dedicated study. Without such a study, any attempt to generate the requested data tables and detailed research findings would be speculative and not based on scientifically validated results.

Researchers in the field of computational chemistry would need to conduct new research on this compound to produce the specific data points and analyses required for the outlined article. Such an endeavor would involve:

Geometry Optimization: Using methods like DFT to determine the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Calculating the energies and shapes of the highest occupied and lowest unoccupied molecular orbitals to understand its reactivity.

MEP Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Conformational Analysis: Systematically rotating key bonds and calculating the corresponding energy changes to map out the potential energy surface and identify stable conformers and the transition states between them.

Analysis of Intramolecular Interactions: Identifying and quantifying non-covalent interactions within the molecule that contribute to its stability.

Until such research is performed and published in peer-reviewed scientific journals, a detailed and accurate article on the theoretical and computational chemistry of this compound, as per the specified outline, cannot be generated.

Theoretical and Computational Chemistry Studies of 1 2 Chlorobenzyl Cyclopropyl Methanamine

Mechanistic Insights from Computational Simulations

Computational simulations offer a detailed view of the chemical transformations that (1-(2-Chlorobenzyl)cyclopropyl)methanamine may undergo. By mapping out the potential energy surface of a reaction, these methods can identify the most likely pathways and the energetic barriers that must be overcome.

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are adept at locating and characterizing these fleeting structures. For a molecule like this compound, a primary reaction of interest is the potential ring-opening of the strained cyclopropyl (B3062369) group. This process is characteristic of cyclopropylamine (B47189) derivatives, often proceeding through radical or cationic intermediates. nih.gov

Computational studies on similar cyclopropyl-substituted nitrenium ions have identified low energy barriers for reactions such as ring expansion to an azetium ion or the elimination of ethylene. chemrxiv.org For instance, a hypothetical reaction pathway for this compound could involve the formation of a radical cation at the nitrogen atom, followed by the cleavage of a C-C bond in the cyclopropyl ring. This would lead to a more stable, open-chain radical intermediate. Transition state analysis would be crucial in determining the feasibility of this and other competing pathways, such as those involving the benzyl (B1604629) or chloro-substituents.

Illustrative reaction pathways for a generic cyclopropylamine derivative are outlined below:

Pathway A: Radical-Mediated Ring Opening: Homolytic cleavage of a cyclopropyl C-C bond following one-electron oxidation at the nitrogen center.

Pathway B: Acid-Catalyzed Ring Opening: Protonation of the amine followed by nucleophilic attack, leading to heterolytic cleavage of the cyclopropyl ring.

Pathway C: Ring Expansion: Rearrangement to a less strained four-membered ring system.

The activation energy for each pathway can be calculated to determine the most favorable reaction route under specific conditions.

Beyond identifying reaction pathways, computational chemistry can quantify the kinetic and thermodynamic parameters associated with them. By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive energy profile of a reaction can be constructed.

An illustrative data table of calculated thermodynamic and kinetic parameters for a hypothetical ring-opening reaction of a substituted cyclopropylamine is presented below. These values are representative of what a detailed computational study might reveal.

| Parameter | Hypothetical Calculated Value (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | +14.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Reaction (ΔH) | -25.0 | Indicates an exothermic reaction, releasing heat. |

| Gibbs Free Energy (ΔG) | -28.5 | Indicates a spontaneous and thermodynamically favorable reaction. |

Note: The data in this table is illustrative and based on computational studies of analogous compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. This method can reveal important details about hybridization, charge distribution, and donor-acceptor interactions within the molecule.

For this compound, NBO analysis would be particularly insightful for understanding the unique nature of the cyclopropyl ring's C-C bonds, which are known to have significant p-character and are often described as "bent" bonds. The analysis would also quantify the electronic influence of the electron-withdrawing 2-chlorobenzyl group on the amine and the cyclopropyl moiety.

Key insights from an NBO analysis would include:

Natural Atomic Charges: Revealing the charge distribution across the molecule and identifying the most electrophilic and nucleophilic sites.

Hybridization: Describing the atomic orbitals that contribute to each bond, which for the cyclopropyl ring would deviate from the standard sp3 hybridization.

Donor-Acceptor Interactions: Quantifying the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which can explain hyperconjugative effects and intramolecular hydrogen bonding.

Below is an illustrative table of potential NBO analysis results for key atoms in this compound.

| Atom/Group | Natural Charge (e) | Hybridization of Key Bonds |

| Nitrogen (Amine) | -0.85 | sp²·³ (for N-H and N-C bonds) |

| Cyclopropyl C-C | -0.20 (avg.) | sp²·⁵ (indicating increased p-character) |

| Benzyl C (ipso) | +0.15 | sp²·¹ |

| Chlorine | -0.18 | sp⁵·² (for C-Cl bond) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

In silico methods allow for the rapid calculation of a wide range of molecular descriptors that are crucial for predicting the physicochemical properties and potential biological activity of a compound. These descriptors are derived from the molecular structure and can provide valuable information without the need for laboratory experiments.

For this compound, these descriptors can help to predict its behavior in various chemical and biological environments. Key descriptors include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is important for its solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms in a molecule, which correlates with its ability to permeate cell membranes. acs.org

Molecular Weight and Volume: Basic descriptors that affect diffusion and steric interactions.

These descriptors are instrumental in the early stages of drug discovery and chemical research for filtering and prioritizing compounds with desirable properties.

An interactive table of predicted molecular descriptors for this compound is provided below.

| Molecular Descriptor | Predicted Value | Implication for Chemical Behavior |

| LogP | 3.2 | Indicates good lipid solubility and potential for membrane crossing. |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | Suggests good oral bioavailability. acs.org |

| Dipole Moment | 2.1 D | Moderate polarity, allowing for a balance of polar and nonpolar interactions. |

| Molecular Weight | 195.69 g/mol | Within the typical range for small molecule drugs. |

| Number of Rotatable Bonds | 4 | Provides conformational flexibility. |

Note: The values in this table are representative and would be calculated using specialized software in a formal in silico study.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive Structural Assignment using 1D and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY)

A complete structural assignment for (1-(2-Chlorobenzyl)cyclopropyl)methanamine requires a suite of NMR experiments.

1D NMR (¹H and ¹³C): The proton (¹H) NMR spectrum provides the first layer of structural information. Based on the molecule's structure, distinct signals are expected. The aromatic region would display complex multiplets for the four protons on the 2-chlorophenyl ring. The two benzylic protons and the two aminomethyl protons would likely appear as distinct singlets, barring any complex conformational effects. The four protons on the cyclopropyl (B3062369) ring are diastereotopic, meaning they are chemically non-equivalent, and would therefore produce complex, overlapping multiplets in the highly shielded (upfield) region of the spectrum, a characteristic feature of cyclopropane (B1198618) rings. The amine (NH₂) protons typically appear as a broad singlet whose chemical shift can be variable.

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, all 11 carbon atoms are unique and would be expected to produce separate signals. These include six aromatic carbons, one benzylic methylene (B1212753) carbon, one aminomethyl carbon, two cyclopropyl methylene carbons, and one quaternary cyclopropyl carbon.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.5 - 1.2 |

| Amine NH₂ | 1.5 - 3.0 |

| Aminomethyl CH₂ | 2.7 - 3.1 |

| Benzyl (B1604629) CH₂ | 2.9 - 3.3 |

| Aromatic CH | 7.1 - 7.5 |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 10 - 20 |

| Quaternary Cyclopropyl C | 20 - 30 |

| Benzyl CH₂ | 35 - 45 |

| Aminomethyl CH₂ | 40 - 50 |

| Aromatic CH | 127 - 132 |

| Aromatic C-Cl & C-C | 133 - 138 |

2D NMR: Two-dimensional NMR experiments are crucial for unambiguously connecting the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would primarily be used to trace the connectivity between the protons on the aromatic ring, helping to assign their specific positions (e.g., H3, H4, H5, H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for each CH, CH₂, and CH₃ group based on the more easily assigned proton spectrum. For instance, the upfield proton signals between 0.5-1.2 ppm would correlate with the cyclopropyl carbon signals between 10-20 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It would be used to confirm the three-dimensional structure and preferred conformation. For example, NOE correlations between the benzylic protons and the protons on the cyclopropyl ring would provide evidence for their spatial proximity.

Dynamic NMR Studies for Conformational Exchange

The single bonds in this compound allow for rotation, potentially leading to different stable conformations (rotamers). For example, rotation around the bond connecting the benzyl group to the cyclopropyl ring could be hindered. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures (Variable Temperature NMR), can investigate such processes.

If a significant energy barrier exists between two or more conformations, the exchange between them might be slow on the NMR timescale at low temperatures. This could lead to the observation of separate signals for protons that would otherwise be equivalent. As the temperature is increased, the rate of exchange increases, causing these separate signals to broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. Analysis of these spectral changes can provide quantitative information about the energy barriers to rotation and the thermodynamics of the conformational equilibrium.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis

For this compound (molecular formula: C₁₁H₁₄ClN), the molecular ion peak ([M]⁺) would be expected in the mass spectrum. Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak at an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing structural clues. The most likely fragmentation pathways involve the cleavage of weaker bonds to form stable carbocations or neutral molecules.

Benzylic Cleavage: A primary fragmentation pathway is the cleavage of the bond between the cyclopropyl ring and the benzylic methylene group. This would result in the formation of a stable 2-chlorobenzyl cation (m/z 125), which would likely be a prominent peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is also common for amines. Loss of a hydrogen radical could occur, but more significantly, cleavage of the C-C bond of the ring attached to the aminomethyl group could initiate ring-opening pathways.

Loss of Aminomethyl Radical: Cleavage of the bond between the quaternary cyclopropyl carbon and the aminomethyl group would result in the loss of a •CH₂NH₂ radical (mass 30), leading to a fragment ion at m/z 181.

| Predicted Mass Spectrometry Fragmentation | |

| Proposed Fragment Ion (m/z) | Possible Structure / Neutral Loss |

| 211/213 | [C₁₁H₁₄³⁵ClN]⁺ / [C₁₁H₁₄³⁷ClN]⁺ (Molecular Ion, [M]⁺) |

| 181/183 | [M - CH₂NH₂]⁺ |

| 125/127 | [C₇H₆Cl]⁺ (2-Chlorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of Cl• from m/z 125) |

| 85 | [C₆H₉N]⁺ (Cyclopropyl-methanamine cation radical) |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, HRMS would distinguish its formula, C₁₁H₁₄ClN (calculated monoisotopic mass: 211.0815 for ³⁵Cl), from other possible formulas that might have the same nominal mass. This technique is the gold standard for confirming the molecular formula of a newly synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light corresponds to the energy required to excite molecular vibrations (stretching, bending), providing a characteristic fingerprint of the functional groups present.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl and aminomethyl groups) appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring are known to absorb at slightly higher frequencies than typical alkanes, often in the 3050-3100 cm⁻¹ range.

N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

Aromatic C=C Stretching: Several peaks of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the carbon-chlorine bond.

Aromatic Substitution: Out-of-plane C-H bending vibrations in the 730-770 cm⁻¹ range would be strong evidence for the 1,2- (ortho) substitution pattern on the benzene ring.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of non-polar bonds, such as the aromatic ring C=C stretches.

| Predicted Infrared (IR) Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) |

| 3050 - 3100 | C-H Stretch |

| 2850 - 3000 | C-H Stretch |

| 1590 - 1650 | N-H Bend (scissoring) |

| 1450 - 1600 | C=C Stretch |

| 1000 - 1250 | C-N Stretch |

| 730 - 770 | C-H Bend (out-of-plane) |

| 600 - 800 | C-Cl Stretch |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration, which are critical for structure-activity relationship studies. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the atomic positions can be determined.

For a molecule like this compound, a successful crystallographic analysis would yield a wealth of structural information. Key parameters that would be determined include:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the expected molecular geometry of the cyclopropyl ring, the benzyl group, and the aminomethyl moiety.

Torsional angles: These define the conformation of the molecule, particularly the orientation of the 2-chlorobenzyl group relative to the cyclopropylmethanamine core.

Intermolecular interactions: In the solid state, molecules interact through forces such as hydrogen bonding, van der Waals forces, and π-stacking. X-ray crystallography reveals these interactions, providing insight into the crystal packing. For this compound, the primary amine group is a potential hydrogen bond donor, and the aromatic ring can participate in various intermolecular interactions.

While a crystal structure for this compound is not publicly available, data from structurally related compounds can serve as a valuable reference. For instance, the crystallographic data for a chiral aminophenol containing a chlorophenyl group provides an example of the detailed structural information that can be obtained.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P21/c |

| a (Å) | 10.9802 |

| b (Å) | 11.5607 |

| c (Å) | 15.536 |

| Volume (ų) | 1972.1 |

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals, which can be a challenging and time-consuming step.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and quantification of compounds in a mixture. For the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, HPLC would be the method of choice for determining its purity and quantifying any impurities. A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Key aspects of an HPLC method for this compound would include:

Column: A C18 column is generally a good starting point for a molecule with both nonpolar (benzyl, cyclopropyl) and polar (amine) functionalities.

Mobile Phase: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components with good peak shape. The pH of the aqueous buffer can be adjusted to control the retention of the basic amine.

Detection: A UV detector, typically set at a wavelength where the chlorobenzyl group absorbs (e.g., around 254 nm), would be suitable for detection.

Chiral HPLC can also be employed to separate and quantify the enantiomers if the compound is chiral and has been synthesized as a racemate or in an enantiomerically enriched form. This would require a specialized chiral stationary phase.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites on the column, derivatization can overcome these issues. This compound could be derivatized, for example, by acylation or silylation, to produce a less polar and more volatile derivative that is more amenable to GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectral data that can be used to confirm the identity of the main peak and to identify any impurities.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Future Directions and Emerging Research Paradigms

Development of Novel Synthetic Methodologies for Cyclopropylamine (B47189) Architectures

The synthesis of cyclopropylamines, a key structural motif in many biologically active compounds, is an area of ongoing innovation. acs.org Traditional methods are being supplemented and, in some cases, replaced by more efficient, selective, and sustainable approaches.

Recent Advances in Cyclopropylamine Synthesis:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. rsc.org Recent studies have demonstrated the use of photoredox catalysis for the synthesis of cyclopropylamine derivatives through processes like bromonitroalkylation of alkenes followed by cyclization. rsc.org This approach offers a gentle alternative to traditional methods that may require harsh reagents or high temperatures.

Continuous-Flow Microreaction Systems: The use of continuous-flow microreactors is gaining traction for the synthesis of fine chemicals, including cyclopropylamine. organic-chemistry.org These systems offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. For instance, the Hofmann rearrangement, a key step in some cyclopropylamine syntheses, has been successfully adapted to a continuous-flow process, significantly improving efficiency.

Kulinkovich-type Reactions: Modifications and new applications of the Kulinkovich reaction, which can generate cyclopropanols from esters, continue to be developed for the synthesis of cyclopropylamines. These methods often involve the use of titanium(IV) alkoxides and Grignard reagents and have been extended to the direct synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org

Enantioselective Synthesis: Given the importance of stereochemistry in pharmacology, the development of enantioselective methods for cyclopropylamine synthesis is a major focus. This includes asymmetric cyclopropanation reactions and the use of chiral catalysts to control the stereochemical outcome of the reaction.

These novel methodologies are expected to facilitate the synthesis of a wider range of substituted cyclopropylamines, including derivatives of (1-(2-Chlorobenzyl)cyclopropyl)methanamine, with greater control over their three-dimensional structure.

Exploration of Unconventional Chemical Transformations

The unique strained-ring system of cyclopropanes imparts distinct reactivity, making them valuable synthons for a variety of chemical transformations. Future research will likely focus on harnessing this reactivity in unconventional ways to access novel molecular scaffolds.

Emerging Transformations of Cyclopropylamines:

Photoredox-Catalyzed Cycloadditions: The aminocyclopropane motif can participate in [3+2] cycloaddition reactions with alkenes under visible-light photoredox catalysis. acs.orgacs.org This transformation proceeds through the formation of a nitrogen-centered radical, which initiates the ring-opening of the cyclopropane (B1198618) and subsequent cyclization with an olefin to form cyclopentylamine (B150401) derivatives. acs.org This strategy provides a powerful method for rapidly increasing molecular complexity.

Electrochemical Ring-Opening Reactions: Electrochemistry offers a green and efficient alternative to traditional reagents for driving chemical reactions. Recent work has shown that N-cyclopropylamides can undergo electrochemical oxidative ring-opening in the presence of alcohols to synthesize 1,3-oxazines, an important class of heterocyclic compounds. chemistryviews.org This method avoids the use of external oxidants and demonstrates the potential for electrochemical methods to unlock novel reactivity pathways for cyclopropylamines.

Ring-Opening Cyclizations: The strain in the cyclopropane ring can be released in a controlled manner to drive cyclization reactions. For example, alkylidenecyclopropyl ketones have been shown to react with amines in a ring-opening cyclization to afford substituted pyrroles. organic-chemistry.org This type of transformation could be explored for derivatives of this compound to generate diverse heterocyclic structures.

Enzymatic Transformations: The study of how enzymes metabolize cyclopropylamines can reveal unusual chemical transformations. For instance, cytochrome P450-catalyzed N-dealkylation of N-cyclopropylamines can lead to ring-opened products, indicating the formation of aminium radical intermediates. acs.org Understanding these enzymatic processes can inspire the development of new biomimetic catalysts and provide insights into the metabolic fate of cyclopropylamine-containing compounds.

The exploration of these and other unconventional transformations will undoubtedly expand the synthetic utility of cyclopropylamines and enable the creation of novel molecular entities with potentially interesting biological activities.

Integration of Machine Learning and AI in Chemical Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the design of new molecules to the prediction of their properties and synthetic routes.

Applications of AI and ML in Cyclopropylamine Research:

Retrosynthetic Analysis: AI-powered tools are now capable of proposing synthetic routes for complex molecules, including those containing the cyclopropylamine motif. pharmafeatures.com311institute.com These tools learn from the vast repository of known chemical reactions to suggest plausible disconnections and precursor molecules, thereby assisting chemists in designing efficient syntheses. pharmafeatures.com311institute.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by analyzing large datasets from high-throughput experimentation. beilstein-journals.orgnih.govvapourtec.com This can lead to the rapid identification of optimal catalysts, solvents, temperatures, and other parameters to maximize the yield and selectivity of cyclopropanation and other key reactions in the synthesis of compounds like this compound. vapourtec.com

Prediction of Spectroscopic Properties: ML models are being developed to predict various spectroscopic properties of organic molecules, such as NMR and absorption spectra. aalto.firesearchgate.netchemrxiv.org These tools can aid in the structural elucidation of novel compounds and can help to identify molecules with desired photophysical properties. chemrxiv.org For a new compound like this compound, such predictive models could accelerate its characterization.

Drug Discovery and Design: In the broader context of drug discovery, ML is used to predict the biological activity and pharmacokinetic properties of new molecules. nih.govyoutube.comresearchgate.net By training models on large datasets of known drugs and their targets, it is possible to identify new candidates with a higher probability of success, potentially including novel cyclopropylamine derivatives. nih.govresearchgate.net

The continued development and integration of these computational tools will undoubtedly accelerate the pace of research and development for new chemical entities.

Advanced Spectroscopic Methodologies for Complex System Analysis

The precise characterization of molecular structure and the real-time monitoring of chemical reactions are crucial for modern chemical research. Advanced spectroscopic techniques are providing unprecedented insights into complex chemical systems.

Innovations in Spectroscopic Analysis:

In Situ Reaction Monitoring: Techniques such as in situ NMR and infrared spectroscopy allow for the real-time monitoring of chemical reactions as they occur. acs.orgresearchgate.netcam.ac.ukspectroscopyonline.com This provides valuable kinetic and mechanistic information, enabling the rapid optimization of reaction conditions for processes like cyclopropanation. acs.orgresearchgate.net Benchtop NMR spectrometers are making this technology more accessible for routine laboratory use. acs.orgresearchgate.net

Chiroptical Spectroscopy for Chiral Analysis: For chiral molecules like many cyclopropylamine derivatives, determining the enantiomeric excess and absolute configuration is critical. Chiroptical sensing methods, which utilize circular dichroism (CD) spectroscopy, offer a rapid and sensitive alternative to traditional chromatographic techniques. nih.govnsf.govrsc.orgresearchgate.net These methods often involve the use of a chiral probe that interacts with the analyte to produce a measurable CD signal. nih.govnsf.govrsc.org

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry coupled with machine learning is being used to improve the characterization of complex molecules and reaction mixtures. innovationnewsnetwork.com This combination can help to elucidate fragmentation patterns and identify unknown compounds, which is particularly useful in the analysis of novel chemical entities and their byproducts. innovationnewsnetwork.com

Computational Spectroscopy: The prediction of spectroscopic data using quantum chemical calculations and machine learning is becoming increasingly accurate. researchgate.net These computational methods can be used in conjunction with experimental data to confirm structural assignments and to understand the relationship between molecular structure and spectroscopic properties.

The application of these advanced spectroscopic methodologies will be instrumental in the detailed characterization of this compound and its analogs, as well as in the optimization of their synthesis and the study of their chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-(2-Chlorobenzyl)cyclopropyl)methanamine in laboratory settings?

- Methodological Answer : Based on SDS data, use P95 (US) or P1 (EU) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for vapor exposure. Full protective gear (gloves, lab coat, eye protection) is mandatory due to skin/eye irritation risks (H315, H319) . Store in sealed containers under refrigeration (2–8°C) to maintain stability and prevent decomposition .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR and HRMS (ESI) for structural validation. For example, compare observed NMR shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.0–7.5 ppm) and HRMS m/z values (e.g., calculated vs. experimental [M+H]+) to literature data . Stereochemical confirmation requires chiral chromatography or X-ray crystallography if enantiomers are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.